Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a combination of fluorophenyl, pyridazinyl, and thiophene moieties
Preparation Methods
The synthesis of Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridazinone Core: This can be achieved by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine, which is then cyclized with a suitable diketone to form the pyridazinone ring.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Coupling Reactions: The final step involves coupling the pyridazinone and thiophene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.
Chemical Reactions Analysis
Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions.
Scientific Research Applications
Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The thiophene moiety makes it a candidate for use in organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its biological effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can be compared with other compounds containing similar functional groups:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Pyridazinone Derivatives: These compounds are often explored for their potential as anti-inflammatory and anticancer agents.
Fluorophenyl Compounds: Fluorophenyl groups are common in pharmaceuticals due to their ability to enhance binding affinity and metabolic stability.
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological activities and applications.
Properties
Molecular Formula |
C20H18FN3O4S |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H18FN3O4S/c1-4-28-20(27)16-11(2)12(3)29-19(16)22-18(26)17-15(25)9-10-24(23-17)14-7-5-13(21)6-8-14/h5-10H,4H2,1-3H3,(H,22,26) |
InChI Key |
CMIFQACNBPNNJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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